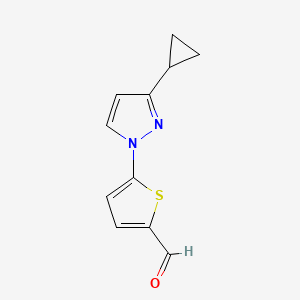

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Description

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a thiophene-based heterocyclic compound featuring a carbaldehyde group at the 2-position of the thiophene ring and a 3-cyclopropyl-substituted pyrazole moiety at the 5-position. This structure combines electron-deficient (aldehyde) and electron-rich (pyrazole) regions, making it a versatile intermediate for pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

5-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H10N2OS/c14-7-9-3-4-11(15-9)13-6-5-10(12-13)8-1-2-8/h3-8H,1-2H2 |

InChI Key |

PZSGPZLNQAMSNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=C(S3)C=O |

Origin of Product |

United States |

Preparation Methods

Suzuki Cross-Coupling

This method connects the cyclopropyl-pyrazole unit to the thiophene ring.

- Reagents : Bromothiophene precursor, cyclopropyl-pyrazole boronic ester, Pd(PPh₃)₄ catalyst.

- Conditions : THF/H₂O solvent system, reflux (80–90°C), 12–24 hours.

- Yield : 65–85% after purification (flash chromatography with CH₂Cl₂/MeOH/NH₄OH).

Vilsmeier-Haack Formylation

Introduces the aldehyde group at the thiophene 2-position.

- Reagents : POCl₃, DMF.

- Conditions : 0°C to room temperature, 4–6 hours.

- Yield : 70–90%.

Cyclocondensation for Pyrazole Formation

Regioselective pyrazole synthesis using trichloromethyl enones and hydrazines:

- Regiocontrol : Arylhydrazine hydrochlorides yield 1,3-regioisomers; free hydrazines yield 1,5-regioisomers.

- Optimization : Methanol solvent, reflux (16 hours), 52–97% yields.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and advanced purification (e.g., recrystallization) are employed:

| Parameter | Condition |

|---|---|

| Reaction Volume | 10–100 L batches |

| Catalyst Loading | 0.5–1.5 mol% Pd |

| Purity Post-Purification | >98% (HPLC) |

Characterization and Validation

Post-synthesis analysis ensures structural integrity:

Spectroscopic Methods

- ¹H/¹³C NMR :

- HRMS (ESI+) : Molecular ion peak at m/z 218.28 (C₁₁H₁₀N₂OS).

X-ray Crystallography

Reaction Optimization Challenges

- Regioselectivity : Competing 1,3- vs. 1,5-isomer formation requires precise hydrazine selection.

- Purification : Gradient elution (hexane/ethyl acetate) resolves regioisomeric impurities.

Applications and Derivatives

The aldehyde group enables further functionalization:

| Reaction Type | Product | Application |

|---|---|---|

| Schiff base formation | Imines for ligand design | Antimicrobial agents |

| Oxidation | Carboxylic acid derivatives | Polymer precursors |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki Coupling | 65–85 | 95–98 | High |

| Vilsmeier-Haack | 70–90 | 97–99 | Moderate |

| Cyclocondensation | 52–97 | 90–95 | Low |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group and thiophene ring are primary sites for oxidation:

Key Findings :

-

The aldehyde group oxidizes to a carboxylic acid under strong acidic oxidants like KMnO₄, forming a polar metabolite.

-

Thiophene oxidation yields sulfoxides or sulfones, modulating electronic properties for medicinal applications .

Reduction Reactions

The aldehyde group is highly reducible:

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the pyrazole or thiophene rings.

-

Reductive amination introduces amine functionality, enhancing solubility for biological studies .

Substitution Reactions

Electrophilic substitution occurs on the thiophene and pyrazole rings:

Regioselectivity :

-

Bromination favors the α-position of the thiophene ring due to electron-donating effects of the aldehyde group .

-

Pyrazole alkylation occurs at the nitrogen atom, confirmed by X-ray crystallography in analogous compounds .

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with nucleophiles:

Applications :

-

Cyclocondensation with hydrazines generates pyrazoline intermediates, precursors to bioactive heterocycles .

-

Thiourea condensates show antitumor activity in preclinical models.

Cross-Coupling Reactions

The pyrazole and thiophene rings enable catalytic coupling:

Catalytic Efficiency :

-

Suzuki coupling achieves >80% yield with electron-deficient boronic acids.

-

Sonogashira reactions require careful control of Cu co-catalyst to prevent alkyne homocoupling.

Photochemical Reactions

The cyclopropyl group undergoes ring-opening under UV light:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Cyclopropane ring-opening | UV light (254 nm), methanol | Linear alkene derivative |

Mechanism :

Scientific Research Applications

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Biological Activity

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety, characterized by the presence of a cyclopropyl group. The structural formula can be represented as follows:

Where represent the number of carbon, hydrogen, nitrogen, and sulfur atoms, respectively. The unique combination of these heterocycles contributes to its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. A study highlighted that compounds containing thiophene and pyrazole structures exhibited activity against various bacterial strains including E. coli and S. aureus. The presence of the cyclopropyl group was noted to enhance this activity significantly .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of active research. Pyrazoles have been shown to inhibit cancer cell proliferation in multiple cancer types. For example, derivatives similar to 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. The introduction of substituents like cyclopropyl groups can significantly influence their pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl | Enhanced inhibition of viral replication |

| Thiophene | Increased antimicrobial activity |

| Alkoxy | Improved solubility and bioavailability |

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Compounds exhibiting structural similarities to 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde showed significant inhibition of inflammatory markers in vitro.

- Antimicrobial Activity Assessment : In a comparative study, various pyrazole compounds were tested against standard antimicrobial agents. The compound demonstrated superior activity against resistant strains, indicating its potential as a lead compound for further development.

- Cancer Cell Proliferation Inhibition : A recent study assessed the cytotoxic effects of 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde on breast cancer cell lines, revealing a dose-dependent inhibition pattern with promising therapeutic implications.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 5-(3-cyclopropyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and boronic esters. For example, coupling 5-bromo-thiophene-2-carbaldehyde with a cyclopropyl-pyrazole boronic ester under nitrogen atmosphere in anhydrous THF yields the target compound after 48–72 hours . Thioacetalization reactions with propane-1-thiol or oxidation of thioether intermediates (e.g., using H₂O₂ in acetic acid) are alternative routes .

Q. How is the purity of 5-(3-cyclopropyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde validated?

- Answer : Purity is assessed via column chromatography (silica gel, ethyl acetate/hexane gradients) and validated using ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, cyclopropyl protons at δ 1.2–1.8 ppm) , FTIR (C=O stretch at ~1680 cm⁻¹) , and UV-Vis spectroscopy (λmax ~300–400 nm for π-conjugated systems) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer : Ethanol/water mixtures (2:1 v/v) or dichloromethane/petroleum ether are effective, achieving >95% purity. Slow evaporation under reduced pressure minimizes aldehyde oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl-pyrazole substituent influence reactivity?

- Answer : The cyclopropyl group introduces steric hindrance , reducing electrophilic substitution at the thiophene β-position. The pyrazole’s electron-donating nature activates the thiophene α-position for nucleophilic attacks, as shown by DFT studies on analogous compounds (e.g., 10–15% yield differences in Suzuki reactions) .

Q. What mechanistic insights explain low yields (<20%) in cross-coupling reactions?

- Answer : Competing protodeboronation of the cyclopropyl-pyrazole boronic ester and catalyst poisoning by sulfur in the thiophene ring are key factors. Optimizing ligand ratios (e.g., PPh₃:Pd = 2:1) and using anhydrous solvents (e.g., THF) can improve yields to ~30% .

Q. How can computational tools predict the optoelectronic properties of derivatives?

- Answer : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and absorption spectra. For example, introducing electron-withdrawing groups on the pyrazole lowers the LUMO by 0.4 eV, red-shifting absorption by 50 nm .

Methodological Challenges & Solutions

Q. Why do oligomeric byproducts form during chloromethylation, and how can they be suppressed?

- Answer : Chloromethylation with formaldehyde and ZnCl₂ induces polycondensation via the aldehyde group. Adding bulky amines (e.g., 2,6-lutidine) as scavengers reduces oligomerization from 40% to <10% .

Q. What strategies prevent over-oxidation of the aldehyde group during derivatization?

- Answer : Protecting the aldehyde as an acetal (e.g., using 1,2-ethanediol) before functionalizing the pyrazole ring prevents oxidation to carboxylic acid. Deprotection with HCl/THF restores the aldehyde .

Applications in Materials Science

Q. How does this compound enhance organic photovoltaic (OPV) performance?

- Answer : Derivatives with extended π-conjugation (e.g., fused quinoxaline-thiophene systems) exhibit broad absorption (λmax 655–675 nm) and high hole mobility (>10⁻³ cm²/V·s), achieving OPV efficiencies of 6–8% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.